molecular formula C12H13NO2 B11895982 4-(2-Aminoethyl)naphthalene-1,2-diol

4-(2-Aminoethyl)naphthalene-1,2-diol

Cat. No.: B11895982
M. Wt: 203.24 g/mol
InChI Key: YUZXJJQFISVSNU-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)naphthalene-1,2-diol is a chemical compound with the molecular formula C12H13NO2 It is a derivative of naphthalene, characterized by the presence of an aminoethyl group and two hydroxyl groups on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)naphthalene-1,2-diol typically involves the aminomethylation of naphthalene-1,2-diol. One common method includes the reaction of naphthalene-1,2-diol with formaldehyde and a primary amine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)naphthalene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated derivatives of naphthalene.

Scientific Research Applications

4-(2-Aminoethyl)naphthalene-1,2-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor to bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)naphthalene-1,2-diol involves its interaction with various molecular targets. The aminoethyl group allows it to interact with enzymes and receptors, potentially modulating their activity. The hydroxyl groups can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dopamine: 4-(2-Aminoethyl)benzene-1,2-diol, a neurotransmitter with similar structural features.

    Norepinephrine: Another catecholamine with an aminoethyl group.

    Epinephrine: A hormone and neurotransmitter with a similar core structure.

Uniqueness

4-(2-Aminoethyl)naphthalene-1,2-diol is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties compared to other similar compounds. This structural difference can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

4-(2-aminoethyl)naphthalene-1,2-diol

InChI

InChI=1S/C12H13NO2/c13-6-5-8-7-11(14)12(15)10-4-2-1-3-9(8)10/h1-4,7,14-15H,5-6,13H2

InChI Key

YUZXJJQFISVSNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)O)CCN

Origin of Product

United States

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